Cas no 124703-69-1 (methyl 3-aminoacrylate)

methyl 3-aminoacrylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-aminoacrylate
- methyl 3-aminoprop-2-enoate
- METHYL-3-AMINOACRYLATE
- Methyl (E)-3-aminoprop-2-enoate
- METHYL3-AMINOACRYLATE
- (E)-methyl 3-aminoacrylate
- SCHEMBL2780501
- AKOS015961682
- SCHEMBL9003239
- 124703-69-1
-
- MDL: MFCD07368055
- インチ: 1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+
- InChIKey: YHNZLOOOVQYYCP-NSCUHMNNSA-N
- SMILES: O(C)C(/C=C/N)=O
計算された属性
- 精确分子量: 101.04800
- 同位素质量: 101.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 87.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 0.2
じっけんとくせい
- 密度みつど: 1.092 g/mL at 25 °C
- Boiling Point: 177.806°C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - Refractive Index: n20/D 1.515
- PSA: 52.32000
- LogP: 0.33210
methyl 3-aminoacrylate Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H319
- Warning Statement: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- 储存条件:−20°C
methyl 3-aminoacrylate 税関データ
- 税関コード:2916121000
- 税関データ:
中国税関コード:
2916121000
methyl 3-aminoacrylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 720259-500MG |
Methyl 3-aminoacrylate, mixture of E and Z isomers |
124703-69-1 | 97% | 500MG |
¥1543.9 | 2022-02-24 |
methyl 3-aminoacrylate 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
methyl 3-aminoacrylateに関する追加情報
Professional Introduction to Methyl 3-aminoacrylate (CAS No. 124703-69-1)
Methyl 3-aminoacrylate, a compound with the chemical formula C₄H₇NO₂ and the CAS number 124703-69-1, is a versatile intermediate in organic synthesis and pharmaceutical research. This monomer has garnered significant attention in recent years due to its utility in the development of novel polymers, bioactive materials, and drug candidates. The unique structural features of methyl 3-aminoacrylate, particularly its reactive amine and ester groups, make it a valuable building block for various chemical modifications and functionalizations.
The compound is primarily utilized in the synthesis of copolymers and hydrogels, which find applications in biomedical engineering, tissue engineering, and drug delivery systems. Recent studies have highlighted the potential of methyl 3-aminoacrylate in creating cross-linked networks with tunable mechanical properties and biodegradability. These characteristics are particularly relevant in the development of scaffolds for cell culture and regenerative medicine applications.
In pharmaceutical research, methyl 3-aminoacrylate has been explored as a precursor for the synthesis of various bioactive molecules. Its ability to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds allows for the rapid construction of complex molecular architectures. This property has been leveraged in the design of novel inhibitors targeting enzymatic pathways involved in diseases such as cancer and inflammation. For instance, researchers have reported the use of methyl 3-aminoacrylate derivatives as scaffolds for kinase inhibitors, demonstrating promising preclinical activity.
The reactivity of methyl 3-aminoacrylate also makes it a suitable candidate for click chemistry applications. The incorporation of azide or alkyne functional groups enables facile conjugation with other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology has been employed to develop multifunctional nanoparticles for targeted drug delivery and imaging applications. The ability to precisely control molecular architecture using this approach has opened new avenues in nanomedicine.
Moreover, methyl 3-aminoacrylate has been investigated for its role in polymerization reactions leading to biodegradable polymers. These polymers are essential in medical devices such as sutures, stents, and drug-eluting implants. The amine group in methyl 3-aminoacrylate facilitates polymerization through both radical and cationic pathways, allowing for the synthesis of polymers with diverse properties. Recent advancements have focused on optimizing these reactions to achieve high molecular weights and controlled architectures, enhancing the performance of resulting materials.
The compound's compatibility with green chemistry principles has also been a point of interest. Researchers have explored solvent-free polymerization techniques using methyl 3-aminoacrylate, reducing environmental impact while maintaining high reaction yields. Such approaches align with the growing emphasis on sustainable practices in chemical manufacturing and pharmaceutical development.
In conclusion, methyl 3-aminoacrylate (CAS No. 124703-69-1) is a multifunctional monomer with broad applications across multiple disciplines. Its reactivity and structural versatility make it an indispensable tool in synthetic chemistry, biomedical engineering, and pharmaceutical research. As scientific understanding continues to evolve, it is anticipated that new applications for this compound will emerge, further solidifying its importance in modern chemical science.
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